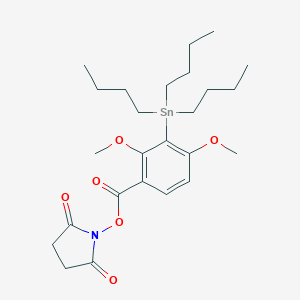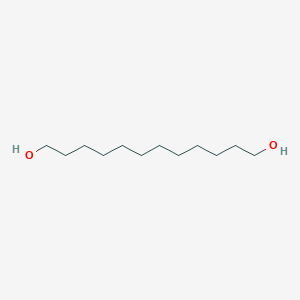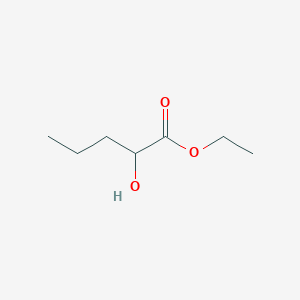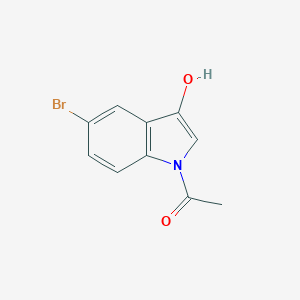
N-Acetyl-5-Brom-3-Hydroxyindol
Übersicht
Beschreibung
"N-Acetyl-5-Bromo-3-Hydroxyindole" is a compound that can be categorized within the broader class of indoles—a vital group of compounds with significant biological and chemical properties. Indoles and their derivatives have been extensively studied for their diverse chemical reactions, synthesis methods, and physical and chemical properties. Research has explored various indole derivatives, including their synthesis, molecular structure, and reactivity, contributing to fields ranging from medicinal chemistry to materials science.
Synthesis Analysis
The synthesis of indole derivatives, including bromoindoles and hydroxyindoles, often involves reactions that introduce functional groups at specific positions on the indole nucleus. Techniques such as alkylation, acylation, and oxidation play crucial roles in these syntheses. For instance, the oxidation chemistry of 5-hydroxyindole under biomimetic conditions can produce complex mixtures of oligomeric products, illustrating the reactivity of hydroxyindole derivatives (Napolitano, d’Ischia, & Prota, 1988).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods, including NMR, are fundamental in elucidating the molecular structure of indole derivatives. These techniques have been used to determine the structure of complex indole derivatives, showcasing the importance of molecular structure analysis in understanding the properties and reactivity of such compounds (Hugel, Greenwood, & Mackay, 1992).
Chemical Reactions and Properties
Indole derivatives undergo a wide range of chemical reactions, including electrophilic substitution, which plays a significant role in functionalizing the indole nucleus. Such reactions are pivotal for synthesizing new indole-based compounds with potential biological activities. The reactivity pattern of indole derivatives towards electrophilic substitution reactions has been demonstrated in studies exploring the synthesis of new compounds with antimicrobial activities (Donawade & Gadaginamath, 2005).
Wissenschaftliche Forschungsanwendungen
Rolle in der biotechnologischen Produktion
Indol-Derivate, einschließlich N-Acetyl-5-Brom-3-Hydroxyindol, wurden in der biotechnologischen Produktion verschiedener industrieller Anwendungen eingesetzt . Sie werden in der Lebensmittelindustrie, der Parfümerie und bei der Herstellung von natürlichen Farbstoffen verwendet . Sie haben auch therapeutisches Potenzial zur Behandlung menschlicher Krankheiten .
Bedeutung in der pharmazeutischen Chemie
Substituierte Indole, wie z. B. This compound, werden in der pharmazeutischen Chemie als „privilegierte Strukturen“ betrachtet . Sie zeigen eine hoch affine Bindung an viele Rezeptoren, was sie bei der Entwicklung neuer Therapeutika wertvoll macht .
Verwendung bei der Synthese von Indolen
This compound kann bei der Synthese von Indolen aus Alkinen und Stickstoffquellen verwendet werden . Diese Methode ist besonders attraktiv aufgrund der großen Variabilität der Alkin-Reaktivität, der Substituententoleranz, der Chemoselektivität und der Fähigkeit, sowohl mit Nukleophilen als auch mit Elektrophilen zu reagieren .
Biologisches Potenzial
Indol-Derivate, einschließlich this compound, besitzen verschiedene biologische Aktivitäten . Sie zeigen antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative, antimikrobielle, antituberkulose-, antidiabetische, antimalaria- und anticholinesterase-Aktivitäten .
Rolle bei der bakteriellen Signalübertragung
Indol-Derivate spielen eine wichtige Rolle bei der bakteriellen Signalübertragung <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000/
Wirkmechanismus
Target of Action
N-Acetyl-5-Bromo-3-Hydroxyindole, also known as 1-(5-bromo-3-hydroxyindol-1-yl)ethanone, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . It is known that bacterial bioconversion of indole is initiated by oxygenation of indole to 3-hydroxyindole, among other derivatives . .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that many bacteria release diffusible chemical communication signals, such as indole, to sense the local environmental condition and regulate diverse physiological processes . This suggests that the action of indole derivatives may be influenced by the local environment.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(5-bromo-3-hydroxyindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLVOYIZHIXSSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150659 | |
| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114165-30-9 | |
| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114165309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)
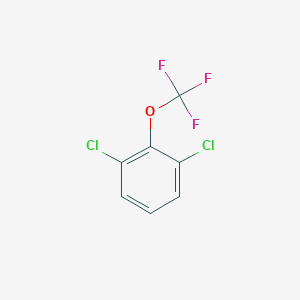



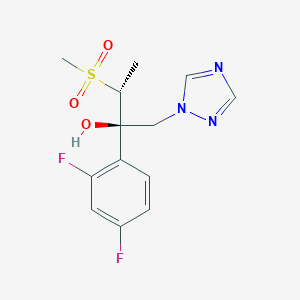
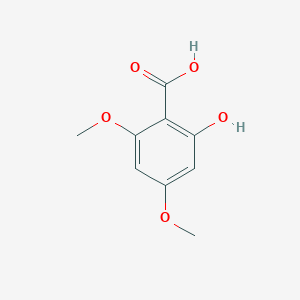

![1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene](/img/structure/B52549.png)
